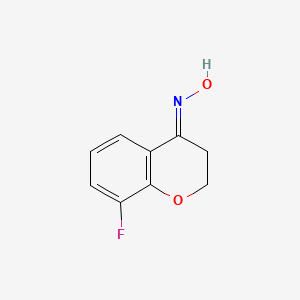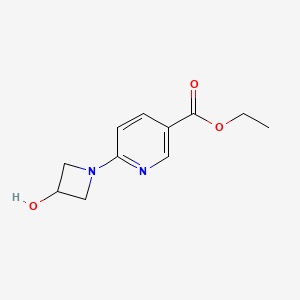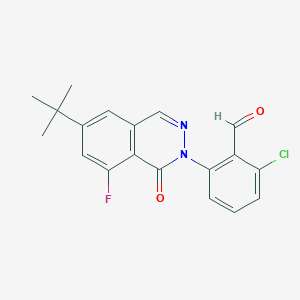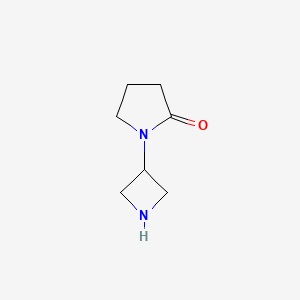
2-(2-(Ciclopropilmetoxi)fenil)etanol
Descripción general
Descripción
2-(2-(Cyclopropylmethoxy)phenyl)ethanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. Due to its unique chemical structure, it has garnered attention in various fields of research and industry.
Aplicaciones Científicas De Investigación
2-(2-(Cyclopropylmethoxy)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is utilized in the production of various chemical products and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the protection of phenol, followed by Grignard reaction, etherification, and deprotection . Another method includes the use of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide, which undergoes a series of reactions involving triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Cyclopropylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Mecanismo De Acción
The mechanism of action of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is not extensively documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For instance, its antibacterial properties may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: This compound has similar structural features and exhibits antibacterial activity.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Another compound with a cyclopropylmethoxy group, used in the synthesis of pharmaceuticals.
Uniqueness
2-(2-(Cyclopropylmethoxy)phenyl)ethanol stands out due to its unique combination of a cyclopropylmethoxy group and an ethanol moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDANZDHKZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)



![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)



